Tetrachlorophthalonitrile

Vue d'ensemble

Description

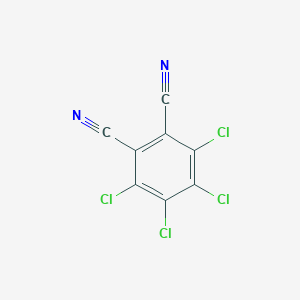

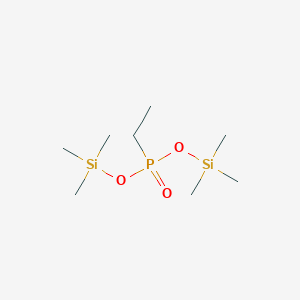

Tetrachlorophthalonitrile (TCTPN) is a dinitrile derivative and an isomer of chloranil . It has a linear formula of Cl4C6(CN)2 and a molecular weight of 265.91 .

Synthesis Analysis

The synthesis of Tetrachlorophthalonitrile involves nucleophilic replacement of chlorine atoms by the action of primary and secondary amines . The nature of the nucleophiles and the order of their introduction into stepwise nucleophilic substitution in tetrachlorophthalonitrile are of principal importance for selective synthesis on this basis of phthalonitrile derivatives with various substituents .

Molecular Structure Analysis

The molecular structure of Tetrachlorophthalonitrile consists of a C8Cl4N2 formula with an average mass of 265.911 Da and a monoisotopic mass of 263.881561 Da .

Chemical Reactions Analysis

The reactions of tetrachlorophthalonitrile with amines at a ratio of 1:10 gave with high yields and regioselectivity the corresponding 4,5-diamino-3,6-dichlorophthalonitriles from cyclic secondary amines .

Physical And Chemical Properties Analysis

Tetrachlorophthalonitrile has a density of 1.7±0.1 g/cm3, a boiling point of 353.9±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 59.9±3.0 kJ/mol and a flash point of 156.0±22.1 °C .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Nucleophilic Substitution Reactions : Tetrachlorophthalonitrile undergoes nucleophilic substitution reactions with aryloxy anions, leading to the formation of aryloxychloro-substituted phthalocyanines with absorption in the near-IR range (Volkov, Avramenko, Negrimovskii, & Luk'yanets, 2007). Similar substitution reactions with primary and secondary amines yield diamino- and amino-trichlorophthalonitriles, useful for synthesizing cobalt and zinc phthalocyanine complexes (Volkov, Avramenko, Negrimovskii, & Luk'yanets, 2008).

Reductive Dechlorination : A study on 4-hydroxy-chlorothalonil, a derivative of tetrachlorophthalonitrile, demonstrates its complete microbial reductive dechlorination, highlighting its potential for environmental detoxification (Qiao, Liu, Li, Su, Lu, Ye, Wu, Edwards, & Jiang, 2022).

Synthesis of Phthalocyanine Derivatives : Tetrachlorophthalonitrile is used in the synthesis of hexadecasubstituted zinc phthalocyanines and other derivatives, demonstrating its versatility in chemical synthesis (Negrimovsky, Volkov, Suponitsky, & Lukyanets, 2013).

Environmental and Biological Studies

Biodegradation Studies : Research on chlorothalonil, closely related to tetrachlorophthalonitrile, focuses on its biodegradation as a means to mitigate environmental pollution. This includes understanding the microbial pathways and genetic factors involved in its degradation (Wang, Liang, Li, & Li, 2011).

Impact on Marine Life : A study examining the effects of chlorothalonil on grass shrimp across different life stages reveals its toxicity and the ecological implications of its widespread use (Key, Meyer, & Chung, 2003).

Materials Science and Technology

- Phthalocyanine Complexes : The synthesis of phthalocyanine complexes with various metal ions using tetrachlorophthalonitrile derivatives illustrates its application in materials science, particularly in creating compounds with distinct electronic spectral properties (Kulinich, Lebedeva, Borisov, Gorelov, & Shaposhnikov, 2009).

Safety and Hazards

Tetrachlorophthalonitrile is classified under Acute toxicity - Category 4 for both dermal and inhalation . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this chemical . In case of inhalation, move the victim into fresh air and if breathing is difficult, give oxygen .

Orientations Futures

Mécanisme D'action

Target of Action

Tetrachlorophthalonitrile is a chemical compound with the linear formula C6Cl4-1,2-(CN)2 . It is primarily used in the synthesis of phthalonitrile derivatives . The primary targets of Tetrachlorophthalonitrile are the nucleophiles that it interacts with during the synthesis process .

Mode of Action

The mode of action of Tetrachlorophthalonitrile involves a stepwise nucleophilic substitution . In this process, chlorine atoms in Tetrachlorophthalonitrile are replaced by the action of primary and secondary amines . The nature of the nucleophiles and the order of their introduction into the stepwise nucleophilic substitution process are of principal importance for the selective synthesis of phthalonitrile derivatives with various substituents .

Biochemical Pathways

The biochemical pathways affected by Tetrachlorophthalonitrile are primarily related to the synthesis of phthalonitrile derivatives . The compound’s interaction with nucleophiles leads to the formation of various phthalonitrile derivatives, which can be further used in the synthesis of other complex compounds .

Result of Action

The primary result of Tetrachlorophthalonitrile’s action is the formation of phthalonitrile derivatives with various substituents . These derivatives are formed through a stepwise nucleophilic substitution process, where chlorine atoms in Tetrachlorophthalonitrile are replaced by the action of primary and secondary amines .

Action Environment

The action of Tetrachlorophthalonitrile is influenced by several environmental factors, including the nature of the nucleophiles it interacts with and the order of their introduction into the stepwise nucleophilic substitution process . These factors play a crucial role in determining the selectivity of the synthesis of phthalonitrile derivatives .

Propriétés

IUPAC Name |

3,4,5,6-tetrachlorobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl4N2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHXZZGZASQSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173189 | |

| Record name | 1,2-Benzenedicarbonitrile, 3,4,5,6-tetrachloro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrachlorophthalonitrile | |

CAS RN |

1953-99-7 | |

| Record name | Tetrachlorophthalonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1953-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachlorophthalonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarbonitrile, 3,4,5,6-tetrachloro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrachlorobenzene-1,2-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROPHTHALONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG84DM2R55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Tetrachlorophthalonitrile has the molecular formula C8Cl4N2 and a molecular weight of 265.91 g/mol.

A: Yes, various spectroscopic techniques have been employed to characterize TCPN. Studies utilize infrared (IR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and elemental analysis to confirm its identity and purity [].

A: Tetrachlorophthalonitrile is primarily used as a precursor in the synthesis of phthalocyanines [, , , , , , , ]. These macrocyclic compounds have diverse applications, including dyes and pigments, photovoltaic devices, and catalysts. Additionally, TCPN serves as a fungicide, particularly in agriculture, horticulture, and the timber industry [].

A: A common method for TCPN production involves a two-step process. First, phthalonitrile is synthesized through the ammoxidation of ortho-xylene in a fluidized bed reactor. Subsequently, the phthalonitrile undergoes gas-phase chlorination, again utilizing a fluidized bed followed by a fixed bed, to yield tetrachlorophthalonitrile []. This method is favored for its simplicity, efficiency, and relatively low environmental impact.

A: Yes, researchers have explored alternative synthetic routes for TCPN. One study describes the synthesis of 2,3,5,6-tetrafluoroterephthalonitrile, a structural isomer of TCPN, through the reaction of TCPN with anhydrous potassium fluoride (KF) in dimethylformamide (DMF) at 110 °C []. This suggests that TCPN can act as a precursor for other substituted phthalonitriles.

A: Yes, TCPN is recognized as a skin irritant and contact allergen []. Several cases of allergic contact dermatitis have been reported, particularly among individuals occupationally exposed to TCPN, such as vegetable growers, floriculturists, and woodworkers []. This highlights the need for appropriate safety measures when handling TCPN and its formulations.

A: Common analytical techniques used for TCPN analysis include IR spectroscopy, GC-MS, and elemental analysis. These methods help determine its purity and confirm its identity []. Additional techniques, such as high-performance liquid chromatography (HPLC), might be employed for quantitative analysis, especially in complex matrices like environmental samples or biological fluids.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)